2-(isopropylamino)-1-(3-nitrophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

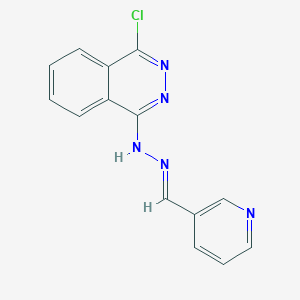

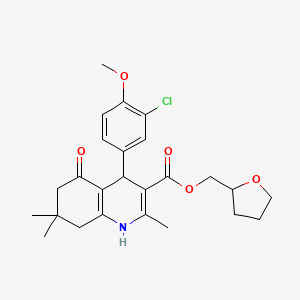

The molecular structure of this compound would be determined by the arrangement of its functional groups. The isopropylamino and nitrophenyl groups are likely to influence the compound’s overall shape and reactivity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions at the isopropylamino group, and reduction reactions at the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the isopropylamino group could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Spectral Analysis

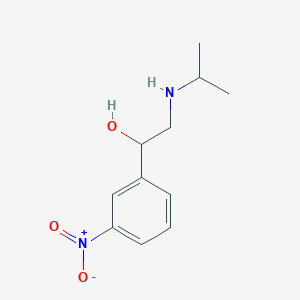

A study by Saba et al. (2007) introduced an undergraduate laboratory experiment where students synthesized heterocyclic amines, including 2-(isopropylamino)ethanol, to understand the effect of asymmetry on NMR spectra. This experiment aimed to demonstrate spectral problem-solving and the principles of chemical synthesis (S. Saba, J. Ciaccio, J. Espinal, & Courtney E. Aman, 2007).

Interaction with Solvents

Nandi et al. (2012) synthesized nitro-substituted phenolates to study their solvatochromism, which can be used as probes for investigating solvent mixtures. This research highlights how the interaction between solutes and solvents can be analyzed through UV-vis spectroscopic behavior, offering insights into solvent-solvent and solute-solvent interactions (L. G. Nandi, Felipe Facin, V. G. Marini, et al., 2012).

Chiral Discrimination

Kashiwagi et al. (1999) explored the electrooxidation reaction of (R)- and (S)-1-phenylethanol using a chiral nitroxyl radical as a catalyst, demonstrating selective detection in mixtures. This study provides a basis for understanding chiral discrimination and its applications in synthesis and analysis (Yoshitomo Kashiwagi, K. Uchiyama, Futoshi Kurashima, et al., 1999).

CO2 Absorption

Barzagli et al. (2016) investigated the CO2 absorption capabilities of various solvent-free alkanolamines, including 2-(isopropylamino)ethanol, comparing their efficiency to aqueous monoethanolamine. This study addresses the potential advantages of using solvent-free amines in CO2 capture processes, contributing to the development of more efficient and environmentally friendly technologies (F. Barzagli, F. Mani, & M. Peruzzini, 2016).

Catalytic Properties

Ji et al. (2016) examined the influence of alcohols on the nucleation and growth of Ag nanoparticles on carbon supports, investigating the catalytic properties of Ag/Carbon nanocomposites in nitroaromatics reduction reactions. This research sheds light on the role of solvents in controlling nanoparticle size and dispersion, which is crucial for optimizing catalytic activity (Tuo Ji, Long Chen, Liwen Mu, et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

1-(3-nitrophenyl)-2-(propan-2-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-8(2)12-7-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELMFSUEGUVHCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=CC=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylamino)-1-(3-nitrophenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)